molecular formula C13H18FN B13215138 3-(3-Fluorophenyl)-4-propylpyrrolidine

3-(3-Fluorophenyl)-4-propylpyrrolidine

Cat. No.: B13215138
M. Wt: 207.29 g/mol
InChI Key: ICZBQZRODXOUHS-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-4-propylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It features a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4-propylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 1-propylpyrrolidine.

    Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with 1-propylpyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4-propylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(3-Fluorophenyl)-4-propylpyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets in biological systems. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroamphetamine: A stimulant drug with similar structural features but different pharmacological properties.

    3-(3-Fluorophenyl)-2-propylpyrrolidine: A structural isomer with variations in the position of the propyl group.

    4-(3-Fluorophenyl)-3-propylpyrrolidine: Another isomer with different substitution patterns on the pyrrolidine ring.

Uniqueness

3-(3-Fluorophenyl)-4-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

3-(3-fluorophenyl)-4-propylpyrrolidine

InChI

InChI=1S/C13H18FN/c1-2-4-11-8-15-9-13(11)10-5-3-6-12(14)7-10/h3,5-7,11,13,15H,2,4,8-9H2,1H3

InChI Key

ICZBQZRODXOUHS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=CC(=CC=C2)F

Origin of Product

United States

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